molecular formula C9H11ClO5S B6231160 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride CAS No. 2247105-29-7

4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride

Katalognummer: B6231160
CAS-Nummer: 2247105-29-7
Molekulargewicht: 266.70 g/mol
InChI-Schlüssel: QEAANLJREMPJGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds like “4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride” belong to the class of organic compounds known as benzenesulfonyl chlorides . These are organic compounds containing a sulfonyl chloride group, which is attached to a benzene ring .


Synthesis Analysis

The synthesis of benzenesulfonyl chlorides typically involves the reaction of a phenol with chlorosulfonic acid, which results in the formation of a sulfonyl chloride group .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring, a sulfonyl chloride group, and various substituents. The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Benzenesulfonyl chlorides are reactive compounds that can participate in a variety of chemical reactions. They are commonly used as intermediates in the synthesis of other organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can be determined using standard laboratory techniques .

Wirkmechanismus

The mechanism of action of these compounds can vary widely depending on their structure and the specific reaction they are involved in. In general, the sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions .

Safety and Hazards

Benzenesulfonyl chlorides are generally considered to be hazardous materials. They can cause burns and eye damage, and they are harmful if inhaled .

Zukünftige Richtungen

The future research directions for these compounds could involve exploring new synthetic routes, investigating their reactivity in different chemical reactions, and studying their potential applications in various fields .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride involves the sulfonation of 4-methoxy-3-(methoxymethoxy)benzene followed by the conversion of the resulting sulfonic acid to the corresponding sulfonyl chloride.", "Starting Materials": [ "4-methoxy-3-(methoxymethoxy)benzene", "Sulfur trioxide", "Chlorine gas", "Thionyl chloride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether" ], "Reaction": [ "4-methoxy-3-(methoxymethoxy)benzene is reacted with sulfur trioxide in acetic anhydride and pyridine to form the corresponding sulfonic acid.", "The sulfonic acid is then treated with thionyl chloride in methanol to form the sulfonyl chloride intermediate.", "The sulfonyl chloride intermediate is purified by recrystallization from diethyl ether." ] }

CAS-Nummer

2247105-29-7

Molekularformel

C9H11ClO5S

Molekulargewicht

266.70 g/mol

IUPAC-Name

4-methoxy-3-(methoxymethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO5S/c1-13-6-15-9-5-7(16(10,11)12)3-4-8(9)14-2/h3-5H,6H2,1-2H3

InChI-Schlüssel

QEAANLJREMPJGM-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=CC(=C1)S(=O)(=O)Cl)OC

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.